(2S,7R)-2,7-dimethyl-1,4-oxazepane
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Overview
Description
The compound (2S,7R)-2,7-dimethyl-1,4-oxazepane is a seven-membered heterocyclic molecule that is part of the oxazepane family. Oxazepanes are characterized by a nitrogen and an oxygen atom incorporated into a medium-sized ring system. This particular compound has chiral centers at the 2nd and 7th positions, indicated by the (2S,7R) stereochemistry, and methyl groups attached to these centers.
Synthesis Analysis
The synthesis of oxazepane derivatives can be achieved through various methods. One efficient route is the Rh(III)-catalyzed coupling reaction of N-phenoxyacetamides with α,β-unsaturated aldehydes, which forms 1,2-oxazepines via C-H activation and [4+3] annulation at room temperature . Another method involves the 7-endo-trig cyclization of ene-diols catalyzed by metal catalysts or Brønsted acid to form 2,2-dimethyloxepane frameworks . Although these methods do not directly describe the synthesis of this compound, they provide insight into the types of reactions that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of oxazepane derivatives is characterized by the presence of a seven-membered ring containing nitrogen and oxygen atoms. The stereochemistry of such compounds is crucial as it can significantly affect their chemical properties and potential applications. For instance, the synthesis of 1,4-oxazepane-2,5-diones from rotationally restricted amino acid precursors involves careful consideration of the stereochemistry to achieve the desired cyclic structure .
Chemical Reactions Analysis
Oxazepane derivatives can undergo various chemical reactions, including further derivatization to yield important compounds such as chroman derivatives . The reactivity of these compounds can be influenced by the presence of functional groups and the ring strain associated with the medium-sized ring system.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazepane derivatives can vary widely depending on their specific substituents and structure. For example, symmetric ethers containing the oxazepine core have been studied for their liquid crystal properties, with the spacer chain length and terminal alkoxy chain significantly influencing the type of mesophase formed . These properties are essential for the potential application of these compounds in materials science.
properties
IUPAC Name |
(2S,7R)-2,7-dimethyl-1,4-oxazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-3-4-8-5-7(2)9-6/h6-8H,3-5H2,1-2H3/t6-,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHDWFNCSJCYQE-RQJHMYQMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC(O1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC[C@@H](O1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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